![molecular formula C7H3ClFNO B1349312 3-Chloro-4-fluorophenyl isocyanate CAS No. 50529-33-4](/img/structure/B1349312.png)
3-Chloro-4-fluorophenyl isocyanate
Overview
Description
3-Chloro-4-fluorophenyl isocyanate is a chemical compound with the molecular formula C7H3ClFNO . It is also known by other names such as 2-Chloro-1-fluoro-4-isocyanatobenzene . It is used in the preparation of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an isocyanate group . The average mass of the molecule is 171.556 Da .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a molecular weight of 171.56 , a refractive index of 1.541 , a boiling point of 44 °C at 17 mmHg , and a density of 1.377 g/mL at 25 °C .Scientific Research Applications
1. Enhancement of Li-ion Battery Performance
Aromatic isocyanates, including 4-fluorophenyl isocyanate, a close analog of 3-chloro-4-fluorophenyl isocyanate, have been utilized to improve the performance of lithium-ion batteries. These compounds help reduce the initial irreversible capacities during the formation of the solid electrolyte interface on graphite surfaces, significantly enhancing the cycleability of the batteries (Zhang, 2006).
2. Vibrational Spectra and Ab Initio/DFT Analysis
This compound has been a subject of vibrational spectral studies, including Raman and infrared spectroscopy. These studies, combined with ab initio and density functional theory calculations, have helped in understanding the molecular structure and behavior of such compounds (Doddamani et al., 2007).
3. Synthesis and Characterization in Organic Chemistry
This compound plays a critical role as an intermediate in organic synthesis. For instance, it has been used in the synthesis of thienopyridopyrimidine derivatives with potential fungicidal activity (Liu & He, 2012).
4. Crystal Structure Analysis
Studies involving the crystal structure of derivatives of this compound have provided insights into the molecular geometry and interactions of these compounds, aiding in the development of new materials and chemicals (Ming-zhi et al., 2005).
5. Surface Properties of Reactive Mixtures
Reactive mixtures containing derivatives of this compound have been used to prepare films with specific surface properties, such as reduced surface energy, which have applications in various industrial processes (Thomas et al., 1998).
Mechanism of Action
Target of Action
3-Chloro-4-fluorophenyl isocyanate is a chemical compound used in various chemical syntheses
Mode of Action
The mode of action of this compound is primarily through its isocyanate group. Isocyanates can form covalent bonds with compounds containing active hydrogen atoms, leading to the formation of urethane or urea linkages . This property is often utilized in the synthesis of polymers, resins, and other complex organic compounds.
Result of Action
The result of the action of this compound is typically the formation of new compounds through the creation of urethane or urea linkages . The exact molecular and cellular effects would depend on the specific compounds it reacts with and the conditions under which these reactions occur.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms would be necessary for it to exhibit its characteristic reactivity . Additionally, factors such as temperature, pH, and solvent can also affect its stability and reactivity .
properties
IUPAC Name |
2-chloro-1-fluoro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPJBUXMFLHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370408 | |
Record name | 3-Chloro-4-fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50529-33-4 | |
Record name | 3-Chloro-4-fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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